molecular formula C7H16Cl2N2O2 B3110381 Methyl 2-(piperazin-1-yl)acetate dihydrochloride CAS No. 179689-65-7

Methyl 2-(piperazin-1-yl)acetate dihydrochloride

Cat. No. B3110381
CAS RN: 179689-65-7
M. Wt: 231.12
InChI Key: CDYBIEKUAQBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” is a chemical compound with the CAS Number: 196192-08-2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is methyl 1-piperazinylacetate hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” is a solid compound . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 17.1 mg/ml .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” is used in the chemical synthesis of various compounds . It’s a key ingredient in the creation of monosubstituted piperazine derivatives . These reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Pharmaceutical Research

Piperazine derivatives, including “Methyl 2-(piperazin-1-yl)acetate dihydrochloride”, are very desirable building blocks for the production of many pharmaceuticals . They have great potential in the field of pharmaceutical research and development .

Antimicrobial Agents

Piperazine structure is present in potential antimicrobial agents . The unique properties of “Methyl 2-(piperazin-1-yl)acetate dihydrochloride” could be harnessed to develop new antimicrobial drugs .

Antipsychotics and Antidepressants

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” could be used in the synthesis of antipsychotics or antidepressants . Its unique chemical structure could contribute to the development of more effective treatments for mental health conditions .

Pain Moderators/Suppressors

The compound could also be used in the development of pain moderators or suppressors . Its unique properties could potentially enhance the effectiveness of these medications .

Treatment of Neurodegenerative Diseases

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” could be used in the development of drugs for neurodegenerative diseases such as Parkinson’s or Alzheimer’s disease . Its unique chemical structure could contribute to the development of more effective treatments for these conditions .

Anti-Cancer Agents

Many anti-cancer agents contain substituted piperazine moiety . “Methyl 2-(piperazin-1-yl)acetate dihydrochloride” could be used in the synthesis of these agents, potentially contributing to the development of more effective cancer treatments .

HIV Treatment

“Methyl 2-(piperazin-1-yl)acetate dihydrochloride” could be used in the development of drugs for HIV treatment . Its unique properties could potentially enhance the effectiveness of these medications .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H301) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if on skin .

properties

IUPAC Name

methyl 2-piperazin-1-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBIEKUAQBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)acetate dihydrochloride

CAS RN

179689-65-7
Record name methyl 2-(piperazin-1-yl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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